molecular formula C8H20Cl2N2O B6207051 [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride CAS No. 2703779-74-0

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride

Katalognummer: B6207051
CAS-Nummer: 2703779-74-0
Molekulargewicht: 231.16 g/mol
InChI-Schlüssel: SLTZPLBFEYIQQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine and formaldehyde. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride can be compared with other similar compounds, such as:

    4-(dimethylamino)pyridine: This compound is also a derivative of piperidine and is used as a catalyst in various chemical reactions.

    4-(dimethylamino)benzyl alcohol: Similar in structure, this compound is used in organic synthesis and as an intermediate in the production of other chemicals.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.

Eigenschaften

CAS-Nummer

2703779-74-0

Molekularformel

C8H20Cl2N2O

Molekulargewicht

231.16 g/mol

IUPAC-Name

[4-(dimethylamino)piperidin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)8(7-11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H

InChI-Schlüssel

SLTZPLBFEYIQQM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CCNCC1)CO.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.